molecular formula C10H10O B1365674 1-(p-Tolyl)prop-2-yn-1-ol CAS No. 7342-07-6

1-(p-Tolyl)prop-2-yn-1-ol

Cat. No.: B1365674
CAS No.: 7342-07-6
M. Wt: 146.19 g/mol
InChI Key: QNRVVPCYHOFMFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of p-tolylacetylene with formaldehyde in the presence of a base such as sodium hydroxide. Another method includes the palladium-catalyzed coupling of p-tolyl iodide with propargyl alcohol in the presence of a copper co-catalyst and a base like triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(p-Tolyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions and nucleophilic addition reactions. These interactions enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness: 1-(p-Tolyl)prop-2-yn-1-ol is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-(4-methylphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7,10-11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRVVPCYHOFMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456481
Record name AGN-PC-05IX1O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7342-07-6
Record name AGN-PC-05IX1O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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